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Abstract
A-800141 is a potent, orally active, and selective small molecule inhibitor of methionine

aminopeptidase-2 (MetAP2), a metalloenzyme that plays a crucial role in angiogenesis and cell

proliferation. This technical guide provides a comprehensive overview of the discovery,

development, and preclinical evaluation of A-800141. It includes detailed experimental

protocols for key biological assays, a summary of its in vitro and in vivo activity, and an

exploration of its mechanism of action, including its influence on key signaling pathways. The

information presented herein is intended to serve as a valuable resource for researchers in the

fields of oncology, angiogenesis, and drug discovery.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental

process in tumor growth, invasion, and metastasis. Methionine aminopeptidase-2 (MetAP2)

has been identified as a key regulator of this process, making it an attractive target for the

development of novel anti-cancer therapies. A-800141 emerged from a discovery program

focused on identifying potent and selective inhibitors of MetAP2. It belongs to the class of

anthranilic acid sulfonamides and has demonstrated significant anti-angiogenic and anti-tumor

effects in a variety of preclinical models.[1][2] This document details the scientific journey of A-
800141, from its chemical synthesis to its biological characterization.
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Chemical Synthesis
While the specific, step-by-step synthesis of A-800141 is not publicly available in the reviewed

literature, the general class of anthranilic acid sulfonamides has been described. The synthesis

of these compounds typically involves the coupling of a substituted anthranilic acid with a

sulfonyl chloride. For related compounds, such as 2-amino-5-chlorobenzoic acid derivatives,

synthesis often starts from anthranilic acid, which is then subjected to reactions like chlorination

and amidation to build the final molecule.[3][4] The development of A-800141 likely involved a

multi-step synthetic route to achieve the desired substitutions on both the anthranilic acid and

the phenylsulfonyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity and Efficacy
In Vitro Enzymatic Activity
A-800141 is a potent inhibitor of human MetAP2 with a 50% inhibitory concentration (IC50) of

12 nM.[5] It exhibits high selectivity for MetAP2 over the related enzyme MetAP1, with an IC50

for MetAP1 of 36 μM, representing a greater than 3000-fold selectivity. This selectivity is a

critical attribute, as it minimizes off-target effects and potential toxicities.

Enzyme IC50 (nM)
Selectivity
(MetAP1/MetAP2)

Human MetAP2 12 >3000-fold

Human MetAP1 36,000

Table 1: In Vitro Enzymatic

Activity of A-800141

Anti-Angiogenic Activity
The anti-angiogenic potential of A-800141 has been demonstrated in the mouse corneal

angiogenesis model. This in vivo assay utilizes the avascular cornea to quantify the inhibition of

new blood vessel growth induced by an angiogenic stimulus, typically vascular endothelial

growth factor (VEGF) or basic fibroblast growth factor (bFGF). A-800141 has been shown to

significantly inhibit neovascularization in this model, confirming its anti-angiogenic properties.
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In Vivo Anti-Tumor Efficacy
A-800141 has demonstrated broad anti-tumor activity in various human tumor xenograft

models in immunodeficient mice. The following table summarizes the key findings from these

preclinical studies.

Tumor Model Mouse Strain Treatment
Tumor Growth
Inhibition

Reference

CHP-134

(Neuroblastoma)
SCID

150 mg/kg/day,

p.o.
70%

PC-3 (Prostate

Carcinoma)
SCID

150 mg/kg/day,

p.o.
Significant delay

PC-3 (Prostate

Carcinoma)
SCID

100 mg/kg/day,

p.o.
Significant delay

SuDHL4 (B cell

Lymphoma)
SCID-beige

Combination with

Etoposide

Significant

inhibition

HCT-116 (Colon

Carcinoma)
SCID

Combination with

Irinotecan

Enhanced

inhibition

Table 2: In Vivo

Anti-Tumor

Efficacy of A-

800141 in

Xenograft

Models

Mechanism of Action and Signaling Pathways
The primary mechanism of action of A-800141 is the direct inhibition of the enzymatic activity of

MetAP2. MetAP2 is responsible for the removal of the N-terminal methionine from nascent

proteins. Its inhibition leads to the accumulation of proteins with an unprocessed N-terminus,

which can affect their function, stability, and localization.
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One of the key downstream effects of MetAP2 inhibition is the modulation of the

phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). MetAP2 is known to interact

with eIF2α and protect it from phosphorylation. By inhibiting MetAP2, A-800141 can lead to an

increase in eIF2α phosphorylation. Phosphorylated eIF2α is a potent inhibitor of global protein

synthesis but can selectively enhance the translation of certain stress-response proteins. This

alteration of the cellular translational program is thought to be a major contributor to the anti-

proliferative and anti-angiogenic effects of MetAP2 inhibitors.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a specific

substrate of MetAP2 and serves as a useful biomarker for target engagement of MetAP2

inhibitors. Treatment with A-800141 leads to the appearance of GAPDH with an unprocessed

N-terminal methionine, which can be detected by Western blot.
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Diagram 1: Proposed signaling pathway of A-800141 action.

Experimental Protocols
MetAP2 Enzymatic Assay
This protocol is adapted from a general method for measuring MetAP2 activity.

Reagents:

Recombinant human MetAP2 enzyme.

Met-Pro-AMC fluorescent substrate.

Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2.
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A-800141 stock solution in DMSO.

Procedure:

Prepare serial dilutions of A-800141 in assay buffer.

In a 96-well plate, add 50 µL of the A-800141 dilutions.

Add 25 µL of recombinant human MetAP2 to each well and incubate for 15 minutes at

room temperature.

Initiate the reaction by adding 25 µL of the Met-Pro-AMC substrate.

Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30

minutes at 37°C.

Calculate the rate of reaction and determine the IC50 value by plotting the percent

inhibition against the logarithm of the inhibitor concentration.
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Diagram 2: Workflow for the MetAP2 enzymatic assay.
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Mouse Corneal Angiogenesis Assay
This protocol is a standard method for assessing in vivo angiogenesis.

Materials:

8-10 week old mice (e.g., C57BL/6).

Hydron polymer, sucralfate, and an angiogenic factor (e.g., VEGF).

A-800141 formulated for oral administration.

Surgical microscope and instruments.

Procedure:

Prepare slow-release pellets containing the angiogenic factor.

Anesthetize the mice and create a micropocket in the cornea.

Implant the pellet into the corneal pocket.

Administer A-800141 or vehicle control orally daily for 5-7 days.

At the end of the treatment period, photograph the corneas.

Quantify the area of neovascularization using image analysis software. The vessel area is

often calculated using the formula: Area = (clock hours × π × vessel length (mm) × 0.2).

Human Tumor Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of A-800141.

Materials:

Immunodeficient mice (e.g., SCID or NOD/SCID).

Human tumor cell line (e.g., CHP-134, PC-3).
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Matrigel.

A-800141 formulated for oral gavage.

Calipers for tumor measurement.

Procedure:

Inject a suspension of human tumor cells and Matrigel subcutaneously into the flank of the

mice.

Monitor the mice for tumor growth.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer A-800141 or vehicle control orally at the desired dose and schedule.

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: Volume = (length × width²) / 2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

biomarker analysis).
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Diagram 3: Workflow for a human tumor xenograft study.
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Western Blot for GAPDH Processing
This protocol is for assessing the in-cell activity of A-800141.

Procedure:

Treat cultured cells with A-800141 or vehicle control for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with a primary antibody specific for GAPDH.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The

appearance of a higher molecular weight band or a doublet for GAPDH indicates the

presence of the unprocessed form.

Conclusion
A-800141 is a potent and selective inhibitor of MetAP2 with promising anti-angiogenic and anti-

tumor properties demonstrated in preclinical models. Its oral bioavailability and broad-spectrum

activity make it an interesting candidate for further development. The mechanism of action,

involving the inhibition of MetAP2 and subsequent effects on protein processing and eIF2α

signaling, provides a strong rationale for its therapeutic potential in oncology. The experimental

protocols and data presented in this guide offer a solid foundation for researchers interested in

exploring the biology of MetAP2 and the development of novel inhibitors in this class. Further

investigation into the detailed synthesis, pharmacokinetics, and safety profile of A-800141 is

warranted to fully assess its clinical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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